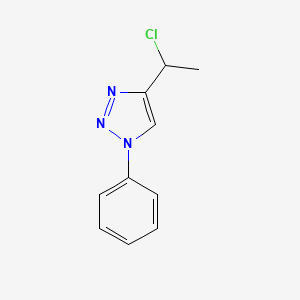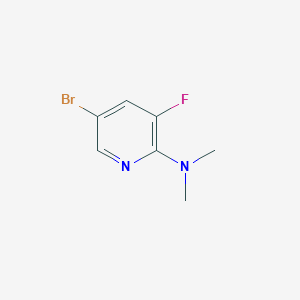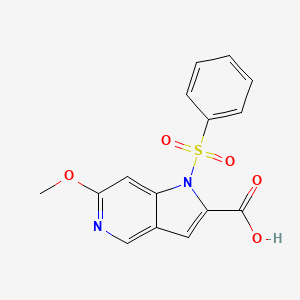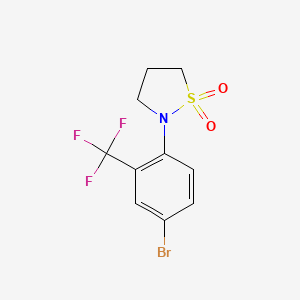
N-(4-Bromo-2-trifluoromethoxyphenyl)-1,3-propanesultam
Descripción general
Descripción
N-(4-Bromo-2-trifluoromethoxyphenyl)-1,3-propanesultam is a chemical compound with the CAS Number: 1400644-52-1. Its molecular weight is 344.15 . The IUPAC name for this compound is 2-(4-bromo-2-(trifluoromethyl)phenyl)isothiazolidine 1,1-dioxide .
Molecular Structure Analysis
The molecular structure of a compound can be inferred from its InChI Code. The InChI Code for N-(4-Bromo-2-trifluoromethoxyphenyl)-1,3-propanesultam is 1S/C10H9BrF3NO2S/c11-7-2-3-9 (8 (6-7)10 (12,13)14)15-4-1-5-18 (15,16)17/h2-3,6H,1,4-5H2 . This code provides a unique representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-Bromo-2-trifluoromethoxyphenyl)-1,3-propanesultam include a molecular weight of 344.15 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume were not found in the search results.Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
The synthesis of N-substituted secondary and tertiary sulfonamides, including 1,3-propanesultam, through cross-coupling reactions, has been reported. These reactions are catalyzed by copper(I) iodide and 1,3-di(pyridin-2-yl)propane-1,3-dione, demonstrating the potential of such compounds in creating a diverse array of sulfonamide derivatives for further chemical exploration and application in various fields, including pharmaceuticals and materials science (Xiaojun Han, 2010).
NMR Spectroscopy in Heterocycles
Research on the NMR spectra of sultones and sultams, including 1,3-propanesultam, provides critical insights into their structural characteristics. Such studies are fundamental in understanding the electronic environment of these compounds, which is essential in the development of new materials and in the pharmaceutical industry, where precise structural information can influence the design of drug molecules and other functional materials (M. Kausch et al., 1977).
Derivatization for Analytical Methods
The derivatization of carboxylic acids for improved spectrophotometric detection in high-performance liquid chromatography (HPLC) involves compounds with bromo- and trifluoromethoxy- groups. This demonstrates the utility of such compounds in enhancing analytical methodologies, which is crucial for the detection, quantification, and analysis of complex mixtures in chemistry, biology, and environmental science (S. Ingalls et al., 1984).
Ionic Liquid Catalysis
The use of Brönsted-acidic ionic liquids for catalysis in organic synthesis, including the synthesis of dibenzo[a,j]xanthenes, showcases the role of sulfonamide and related structures in promoting efficient and eco-friendly chemical transformations. These findings have implications for green chemistry, where the development of sustainable and reusable catalysts is a priority (Kai Gong et al., 2009).
Synthesis and Modification of Sultams
The palladium- and copper-catalyzed cross-coupling of aryl halides with sultams, including 1,3-propanesultam, leads to the synthesis of N-arylated sultams. This provides a method for the functionalization and diversification of sultam-based compounds, which could be relevant in the development of new pharmaceuticals, agrochemicals, and materials (D. Steinhuebel et al., 2004).
Propiedades
IUPAC Name |
2-[4-bromo-2-(trifluoromethyl)phenyl]-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-7-2-3-9(8(6-7)10(12,13)14)15-4-1-5-18(15,16)17/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMGKKXRQDWLGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1378304.png)
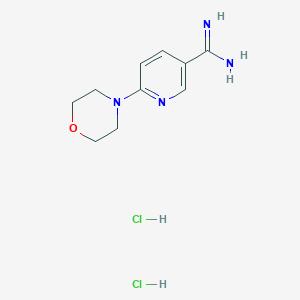

![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)
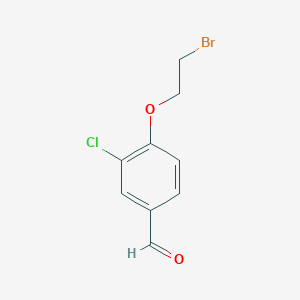
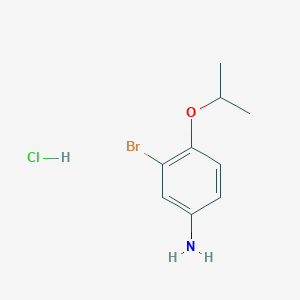
![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)
